4-(2,5-dichlorobenzoyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione
Description
4-(2,5-Dichlorobenzoyl)-7-phenyl-1λ⁶,4-thiazepane-1,1-dione is a sulfur-containing heterocyclic compound featuring a seven-membered thiazepane ring substituted with a 2,5-dichlorobenzoyl group at position 4 and a phenyl group at position 7.
Properties
IUPAC Name |
(2,5-dichlorophenyl)-(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NO3S/c19-14-6-7-16(20)15(12-14)18(22)21-9-8-17(25(23,24)11-10-21)13-4-2-1-3-5-13/h1-7,12,17H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXSWGCHCWLGGQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)C(=O)C3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-dichlorobenzoyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione typically involves the reaction of 2,5-dichlorobenzoyl chloride with a suitable thiazepane precursor. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
4-(2,5-dichlorobenzoyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazepane derivatives.
Scientific Research Applications
4-(2,5-dichlorobenzoyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2,5-dichlorobenzoyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Differences and Substituent Effects
Key Compounds for Comparison:
4-[(2E)-3-(2,5-Difluorophenyl)prop-2-enoyl]-7-phenyl-1λ⁶,4-thiazepane-1,1-dione (CAS 2035007-08-8, Compound A) Substituents: 2,5-Difluorophenyl enoyl group at position 4. Impact: Fluorine’s high electronegativity and small atomic radius may enhance binding affinity to hydrophobic pockets in biological targets compared to chlorine.
Pyrazoxyfen (ISO name: 2-[4-(2,4-dichlorobenzoyl)-1,3-dimethylpyrazol-5-yloxy]acetophenone) Core Structure: Pyrazole ring substituted with 2,4-dichlorobenzoyl. Impact: The pyrazole ring offers a smaller, more rigid framework than thiazepane, reducing conformational flexibility. The 2,4-dichlorobenzoyl group is a hallmark of herbicidal activity, as seen in pyrazoxyfen’s application as a herbicide.
7-Phenyl-5-thiazolo[4,5-d]pyrimidine Derivatives Core Structure: Thiazolo-pyrimidine fused rings.
Data Table: Structural and Functional Comparison
Physicochemical Properties
- LogP : Chlorine substituents (logP ~2.5–3.0) may enhance lipid solubility compared to fluorine (logP ~1.8–2.2), affecting membrane permeability.
- Thermal Stability: Thiazepane’s saturated ring may confer greater thermal stability than the α,β-unsaturated enoyl group in Compound A.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
